4-Fluoro-4-phenylazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-phenylazepane |
InChI |
InChI=1S/C12H16FN/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
LEFPQFMXAHHIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 4 Phenylazepane and Derivatives
Strategies for the Construction of the Azepane Ring in Fluorinated Contexts
Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles
Ring-closing reactions are a direct approach to forming the azepane ring from a linear precursor. One common method is ring-closing metathesis (RCM), which has been effectively used to synthesize bicyclic imidazoazepines. fundanetsuite.com This strategy involves the use of a ruthenium-based catalyst to cyclize a diene-containing precursor, forming the seven-membered ring. Subsequent reduction of the double bond yields the saturated azepane core. While not specifically detailed for 4-fluoro-4-phenylazepane, this methodology offers a versatile route to the azepane skeleton that could be adapted for its synthesis.
Another approach involves the oxidative cleavage of a cyclic olefin, such as a substituted indene (B144670) or cyclopentene, to generate a diformyl intermediate. researchgate.net This intermediate can then undergo a ring-closing reductive amination with a primary amine to form the azepane ring. researchgate.netugent.be This method allows for the incorporation of various substituents on the nitrogen atom. For instance, a novel procedure for constructing fluorine-containing benzazepines starts from dihydronaphthalene regioisomers, which undergo oxidative ring cleavage followed by ring closure with fluorinated primary amines. ugent.be
Ring-Expansion Approaches from Smaller Cyclic Precursors for Fluorinated Azepanes
Ring-expansion reactions provide an alternative and often efficient pathway to azepane derivatives from more readily available smaller rings, such as pyrrolidines or piperidines. beilstein-journals.orgevitachem.comevitachem.com A notable example is the synthesis of 4-substituted α-trifluoromethyl azepanes from L-proline. researchgate.netacs.org This method proceeds through the formation of a bicyclic azetidinium intermediate from a trifluoromethyl pyrrolidine (B122466) precursor. The subsequent regioselective ring-opening of this intermediate by various nucleophiles leads to the formation of the seven-membered azepane ring with a high degree of enantiomeric excess. researchgate.netacs.org The presence of the trifluoromethyl group is crucial for inducing the regioselectivity of the ring expansion. researchgate.netacs.org
Similarly, the synthesis of di- and tri-substituted fluoroalkylated azepanes has been achieved through the ring expansion of pyrrolidines. researchgate.netresearchgate.net This process also involves a bicyclic azetidinium intermediate, which is then attacked by a nucleophile to yield the substituted azepane. researchgate.netresearchgate.net This methodology has been shown to be applicable to a broad scope of azepanes bearing α-trifluoromethyl, α-difluoromethyl, or α-perfluorobutyl groups. researchgate.netresearchgate.net
Multi-Step Synthesis Sequences for Elaborated Azepane Structures
The synthesis of complex azepane structures, including those with fluorine substituents, often requires multi-step sequences. beilstein-journals.orgchim.it These sequences allow for the careful introduction of various functional groups and stereocenters. For example, the synthesis of 1-(2,2,2-trifluoroacetyl)azepane-2-carboxylic acid involves the initial formation of the azepane ring through cyclization reactions of appropriate precursors, followed by the introduction of the trifluoroacetyl group via acylation. evitachem.com
A practical approach for preparing stereospecifically fluorinated azepanes involves deoxyfluorination of a pre-existing azepane diol. chim.it This method was demonstrated on a 1,2-trans-benzyloxyazido-disubstituted azepane framework, a motif found in bioactive natural products. chim.it The synthesis of more highly substituted azepanes can be initiated with a bis-hydroxylation, followed by a deoxyfluorination protocol, which can lead to geminally substituted difluoroazepanes and trifluoroazepanes. chim.it
Stereoselective Fluorination Techniques Applied to Azepane Scaffolds
The introduction of a fluorine atom onto an azepane ring can be achieved through various fluorination techniques. The choice of method depends on the desired stereochemistry and the nature of the substrate. The two main strategies are electrophilic and nucleophilic fluorination. chim.it
Electrophilic Fluorination Methodologies for C-F Bond Formation
Electrophilic fluorination utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). chim.it These reagents, such as N-fluoropyridinium triflates and N-fluorosulfonimides, are effective for the fluorination of carbanions, enol ethers, and their derivatives. chim.it Electrophilic fluorocyclization, where the intrinsic nucleophilicity of the nitrogen atom participates in the reaction, is a powerful tool for synthesizing stereoselectively fluorinated N-heterocycles. beilstein-journals.org While specific examples for this compound are not detailed, this approach has been successfully applied to generate complex fluorinated nitrogen-containing ring systems. beilstein-journals.org
Nucleophilic Fluorination Approaches Utilizing Fluoride (B91410) Sources
Nucleophilic fluorination involves the use of a fluoride anion (F-) source to displace a leaving group on the azepane ring. chim.itnih.gov This is a common and practical method for introducing fluorine. Deoxyfluorination, where a hydroxyl group is replaced by a fluorine atom, is a widely used technique. chim.it Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this transformation. The diastereospecific deoxyfluorination of substituted azepanes has been reported, highlighting the complexity of stereochemical outcomes in flexible seven-membered ring systems. chim.it
Another approach is the copper-catalyzed three-component aminofluorination of alkenes, which can provide direct access to β-fluoroalkylamines. nih.gov This method uses Et3N•3HF as a nucleophilic fluoride source and has been successfully applied to seven-membered cyclic amine precursors like azepane. nih.gov Although this method installs both an amino and a fluoro group, it demonstrates the utility of nucleophilic fluoride sources in the synthesis of fluorinated azepane derivatives.
Late-Stage Deoxyfluorination Protocols for Functionalized N-Heterocycles
The introduction of a fluorine atom into a complex molecule, particularly in the final steps of a synthetic sequence (late-stage functionalization), is a highly valuable strategy in medicinal chemistry. rsc.org Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is the most direct and common method for creating fluorinated N-heterocycles from readily available alcohol precursors. beilstein-journals.orgnih.gov This approach is particularly relevant for the synthesis of fluoro-azepanes. exlibrisgroup.comresearchgate.net
A variety of modern deoxyfluorination reagents have been developed to overcome the challenges of harsh reaction conditions and limited functional group tolerance associated with older reagents. rsc.orgbeilstein-journals.org Reagents such as PhenoFluor™ can be used for the late-stage deoxyfluorination of complex alcohols, offering high regioselectivity and compatibility with functional groups like amines and aldehydes. rsc.orgsigmaaldrich.com Studies on substituted azepanes have demonstrated that deoxyfluorination can proceed diastereospecifically, yielding fluoroazepanes in excellent yields. exlibrisgroup.comresearchgate.net The absolute configuration at the newly formed stereocenter can often be determined using 2D NMR spectroscopy. exlibrisgroup.com
However, the deoxyfluorination of N-heterocyclic azepanes can present unique challenges. Research has revealed instances of unusual C-F bond epimerization during the reaction. mq.edu.au It has been proposed that a complex aziridinium-based intermediate, involving neighboring group participation from both the ring nitrogen and a fluorine atom, could be responsible for the observed stereochemical outcomes. mq.edu.au The formation of this intermediate appears to be highly sensitive to the electron density of the nitrogen atom, which is influenced by the choice of the N-protecting group. mq.edu.au For example, when an N-Benzyl protected azepane was subjected to deoxyfluorination, the reaction proceeded through a standard aziridinium (B1262131) intermediate without fluorine participation, which suppressed the formation of the epimerized product. mq.edu.au This highlights the critical role of the nitrogen protecting group in controlling the stereochemical outcome of azepane fluorination.
Introduction of the Phenyl Moiety into Azepane Structures
The introduction of an aryl group, such as phenyl, onto a nitrogen heterocycle is a fundamental transformation in organic synthesis. benthamdirect.com Direct N-arylation of N-H heterocycles is one of the most straightforward methods. benthamdirect.com Over the last few decades, significant progress has been made in developing catalytic systems for this purpose, with copper and palladium-based catalysts being the most prominent. benthamdirect.comorganic-chemistry.org
Copper-catalyzed N-arylation, often using arylboronic acids as the aryl source, has become an efficient method. rsc.org Recent advancements have enabled these reactions to be performed in water at room temperature, increasing the method's green credentials and operational simplicity. rsc.org Palladium catalysis is also widely used for the N-arylation of heterocycles and the amidation of aryl halides. organic-chemistry.org Furthermore, photoredox catalysis has emerged as a mild and efficient method for the direct arylation of N-heterocycles, allowing for the synthesis of N-heterobiaryls under redox-neutral conditions. rsc.org
While general arylation methods focus on the nitrogen atom, achieving substitution at a specific carbon atom of the azepane ring, such as the C-4 position, requires different strategies. The synthesis of specifically substituted derivatives like ethyl 1-methyl-4-phenylazepane-4-carboxylate and 1-[4-(methoxymethyl)piperidine-4-carbonyl]-4-phenylazepane hydrochloride demonstrates that routes to 4-phenyl substituted azepanes are established in chemical literature. solubilityofthings.commolport.com These compounds serve as important precursors for pharmaceutical agents, particularly those targeting neurological disorders. solubilityofthings.com
One documented synthetic strategy involves the lithiation and subsequent substitution of N-Boc protected azepanes. For instance, the lithiation of N-Boc-2-phenylazepane can be optimized to yield a variety of novel α-substituted products. whiterose.ac.uk While this specific example leads to substitution at the 2-position, the principles of directed metallation and substitution are applicable to accessing other positions on the ring, contingent on the availability of appropriately substituted starting materials.
Catalytic Methods in Azepane Synthesis and Functionalization
Catalysis is central to the efficient synthesis and subsequent modification of the azepane ring system. Both copper and palladium catalysts play crucial roles in constructing the seven-membered ring and introducing functional groups.
Copper(I) catalysts have proven effective in synthesizing functionalized azepine derivatives through tandem reactions. mdpi.comnih.govdntb.gov.ua An efficient method has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates via a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.comnih.gov This process allows for the direct construction of the seven-membered azepine ring, which can be subsequently reduced to the saturated azepane. The reaction proceeds smoothly with a range of substituted anilines and other amines, furnishing the desired CF₃-containing azepine derivatives in moderate to good yields. mdpi.com
This copper-catalyzed approach is also applicable to the synthesis of other complex azepine systems, including dibenzo[b,d]azepines and borylated 1-benzo[b]azepines, showcasing the versatility of copper catalysis in building these heterocyclic cores. us.esacs.orgrsc.org Furthermore, copper catalysis can direct the functionalization of distal unactivated C(sp³)–H bonds to form azepane rings through a formal [5 + 2] aza-annulation. uts.edu.auresearchgate.net
Table 1: Examples of Copper-Catalyzed Synthesis of Functionalized Azepines Data sourced from a study on Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes. mdpi.com
| Entry | Amine Substrate | Product Yield |
| 1 | Aniline | 65% |
| 2 | 4-Fluoroaniline | 62% |
| 3 | 3-(Trifluoromethyl)aniline | 48% |
| 4 | 2,4-Dimethoxyaniline | 58% |
| 5 | Morpholine | 61% |
Palladium catalysis offers a powerful and versatile toolkit for both the synthesis and functionalization of N-heterocycles, including azepanes. nih.govcam.ac.uk
Annulation Reactions: Palladium-catalyzed annulation reactions provide direct routes to heterocyclic structures. For example, a [4+2] annulation strategy using α-fluoro-β-ketoester starting materials can rapidly construct functionalized 3-fluoropiperidines, a strategy whose principles can be extended to other ring sizes. acs.org Similarly, visible-light-induced palladium-catalyzed annulation of 1,3-dienes has been developed to construct vinyl-substituted N-heterocycles like pyrrolidines, showcasing modern, energy-efficient approaches. acs.orgnih.gov More specifically for seven-membered rings, Pd-catalyzed [5+2] annulation reactions have been developed as a straightforward methodology for synthesizing N-aryl azepane derivatives. rsc.org
Functionalization Reactions: Palladium is also instrumental in the functionalization of pre-formed heterocyclic rings. nih.govmdpi.comjst.go.jpcnr.it Palladium-catalyzed C(sp³)–H activation allows for the direct introduction of functional groups onto the saturated backbone of aliphatic amines. cam.ac.uk Specifically for azepanes, Pd(II)-catalyzed enantioselective α-C–H coupling with aryl boronic acids has been achieved using a thioamide directing group and a chiral phosphoric acid ligand, enabling the synthesis of chiral α-arylated azepanes with high enantioselectivity. scispace.com This demonstrates a sophisticated method for introducing a phenyl group onto the azepane skeleton with stereochemical control.
Biocatalytic Approaches for Enantioenriched Azepanes
The synthesis of enantioenriched azepanes, a crucial scaffold in many bioactive compounds, has increasingly benefited from biocatalytic methods. bohrium.comresearcher.lifeacs.org These enzymatic strategies offer high stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysis. researchgate.netmdpi.com Key enzymes employed in these syntheses include imine reductases (IREDs), monoamine oxidases (MAOs), ketoreductases (KREDs), and transaminases (ATAs).
Asymmetric reductive amination catalyzed by IREDs is a prominent method for producing chiral amines from prochiral imines. rsc.org The process involves the stereoselective addition of a hydride to the C=N bond. rsc.org For instance, various 7-membered cyclic imines can be reduced using either R- or S-selective IREDs to yield the corresponding chiral 2-aryl azepanes with excellent enantioselectivities. bohrium.com Researchers have successfully screened panels of novel IREDs to identify enzymes that provide high conversion rates and enantiomeric excess (ee) for both enantiomers of the target azepane. bohrium.comresearchgate.net A challenge in this area is the instability of the 7-membered imine substrates in the aqueous media required for biocatalysis. bohrium.com
Deracemization using amine oxidases represents another powerful biocatalytic tool. researchgate.net This process can convert a racemic amine into a single enantiomer, as demonstrated in the synthesis of (R)-1-methyl tetrahydro-2-benzazepine using an S-selective monoamine oxidase (MAO-N) variant. researchgate.net
A one-pot photoenzymatic synthesis route has also been developed for chiral N-Boc-4-amino/hydroxy-azepane. researcher.lifeacs.orgresearchgate.net This method combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction, achieving high conversions (up to 90%) and exceptional enantiomeric excess (>99% ee). researcher.lifeacs.orgresearchgate.net The desymmetrization of prochiral or meso-compounds is a foundational strategy in biocatalysis. mdpi.com Enzymes like lipases and alcohol dehydrogenases (ADHs) can differentiate between enantiotopic groups in a symmetrical molecule to create a chiral center. mdpi.com For example, ADHs can be used in the desymmetrization of diols through the selective oxidation of one alcohol group. mdpi.com While not directly applied to this compound in the reviewed literature, these principles form the basis for designing future biocatalytic syntheses of such chiral targets.
Table 1: Examples of Biocatalytic Methods for Chiral Azepane Synthesis
| Enzyme Type | Reaction | Substrate/Precursor | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Imine Reductase (IRED) | Asymmetric Imine Reduction | 7-Membered Cyclic Imines | (R)- or (S)-2-Arylazepanes | Panels of novel IREDs gave excellent enantioselectivities for both (R) and (S) enantiomers. | bohrium.com |
| Monoamine Oxidase (MAO) | Deracemization | rac-1-methyl tetrahydro-2-benzazepine | (R)-1-methyl tetrahydro-2-benzazepine | S-selective MAO-N variants (D9 or D11) were effective, though reaction times were long. | researchgate.net |
| Transaminase (ATA) / Ketoreductase (KRED) | Photoenzymatic Synthesis | N-Boc-azepane | N-Boc-4-amino/hydroxy-azepane | One-pot reaction with up to 90% conversion and >99% ee. | researcher.lifeacs.org |
Synthesis of Substituted this compound Analogues for Structure-Activity Relationship Investigations
The synthesis of a focused library of analogues is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). For the 4-phenylazepane (B3023610) scaffold, SAR studies often involve modifying the phenyl ring, the azepane ring, and the nitrogen substituent to optimize potency and selectivity for a given biological target. biorxiv.org
One pertinent example involves the development of allosteric inhibitors for the ubiquitin-specific protease 5 (USP5). biorxiv.org In this research, a series of N-substituted sulfonamides were prepared to probe the SAR around a lead compound. The general synthetic strategy involved treating (4-(chlorosulfonyl)benzoyl)glycine with various commercially available or synthesized amines, including 4-phenylazepane, under basic conditions to yield the final products. biorxiv.org
This investigation explicitly compared the effect of the heterocyclic ring size on binding affinity. biorxiv.org The study found that a 6-membered piperidine (B6355638) ring was preferred over 4, 5, and 7-membered rings for binding to the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD). biorxiv.org Specifically, the 4-phenylazepane analogue showed a reduced affinity compared to its 4-phenylpiperidine (B165713) counterpart, highlighting the critical influence of the seven-membered ring's conformational flexibility on molecular recognition. biorxiv.org
Further modifications explored in such SAR studies include substitutions on the terminal phenyl ring. biorxiv.org For instance, the introduction of fluorine atoms, as in a fluoro-phenyl derivative, was investigated to enhance potency. biorxiv.org While the specific synthesis of this compound was not detailed, the synthetic routes and SAR principles are directly applicable. The synthesis of such an analogue would likely proceed through the construction of a 4-fluoro-4-phenylazepan-4-one intermediate, followed by reduction and functionalization, or through direct fluorination methodologies. The resulting data is crucial for guiding the design of more potent and selective agents.
Table 2: Structure-Activity Relationship Data for USP5 ZnF-UBD Inhibitors
| Compound No. | Core Heterocycle | Structure | Binding Affinity (KD, µM) | Reference |
|---|---|---|---|---|
| 4 | 4-Phenylpiperidine | (4-((4-phenylpiperidin-1-yl)sulfonyl)benzoyl)glycine | 34 | biorxiv.org |
| 13 | 4-Phenylazepane | (4-((4-phenylazepan-1-yl)sulfonyl)benzoyl)glycine | >100 | biorxiv.org |
Conformational Analysis and Stereochemistry of Fluorinated Phenylazepanes
Influence of Fluorine on Azepane Ring Conformation
The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations. The strategic placement of a fluorine atom can, however, dramatically alter this conformational landscape. The high electronegativity and small size of fluorine allow it to engage in unique non-covalent interactions that can either rigidify the ring into a preferred conformation or, depending on the substitution pattern, introduce conformational disorder.
The conformational preferences in fluorinated azepanes are governed by a delicate balance of several intramolecular forces. Two key interactions are particularly significant:
Electrostatic Interactions (F···N+): In the protonated state, which is common under physiological conditions, an attractive electrostatic interaction can occur between the partially negative fluorine atom and the positively charged nitrogen atom (F···N+). This interaction can favor conformations where these two atoms are in closer proximity.
Hyperconjugation (σCH → σCF): This stereoelectronic effect involves the donation of electron density from an adjacent C-H bond's sigma orbital (σ) to the antibonding sigma orbital (σ) of the C-F bond. This interaction is highly dependent on the dihedral angle between the C-H and C-F bonds, favoring an anti-periplanar arrangement. Such hyperconjugative effects can stabilize specific ring puckers, effectively locking the azepane into a more defined shape. For instance, similar effects in fluorinated piperidines are known to favor an axial position for the fluorine atom to maximize these stabilizing interactions.
These phenomena have been exploited to control the conformations of various N-heterocycles, ranging from four- to eight-membered rings.
In model azepane systems, a single fluorine atom, when installed diastereoselectively, was found to bias the ring towards one major conformation. However, studies on other substituted azepanes have shown that the rigidifying power of fluorine is strongly contingent on the stereochemical preferences of the other groups. For example, a non-fluorinated azepane with other substituents might exhibit significant conformational disorder due to competing preferences for those groups to occupy pseudoequatorial positions. The introduction of fluorine can either resolve this conflict by enforcing a single dominant conformation or fail to overcome the existing conformational ambiguity. Therefore, fluorination can lead to rigidification, but only if its conformational influence acts in synergy with the other substituents present on the ring.
| Effect | Description | Governing Factors | Outcome |
|---|---|---|---|
| Rigidification | Fluorine substitution biases the equilibrium towards a single dominant ring conformation. | Strong stereoelectronic effects (e.g., hyperconjugation, electrostatic interactions) that align with the preferences of other substituents. | A well-defined molecular shape, reduced conformational flexibility. |
| Conformational Disorder | Fluorine substitution does not resolve or may even enhance the existence of multiple low-energy conformations. | Competing conformational preferences between the fluorine and other bulky or electronically significant substituents on the azepane ring. | A flexible molecule that exists as an equilibrium of multiple conformers in solution. |
Stereochemical Considerations in 4-Fluoro-4-phenylazepane Derivatives
The presence of a stereocenter at the C4 position (bearing both fluorine and a phenyl group) means that stereochemistry is a critical aspect of the synthesis and biological function of these compounds.
The synthesis of this compound derivatives presents significant stereochemical challenges. Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is crucial for isolating specific, biologically active isomers.
Synthetic strategies often involve the stereocontrolled introduction of the fluorine atom or the construction of the azepane ring itself. For example, diastereoselective fluorination of a precursor molecule can yield a specific arrangement of the fluorine relative to other substituents. Methods utilizing chiral auxiliaries or asymmetric catalysis are employed to achieve enantioselective synthesis, ensuring the production of a single enantiomer. The development of stereocontrolled synthetic routes is essential, as different stereoisomers can have vastly different properties.
The precise three-dimensional arrangement of atoms in a molecule is paramount for its interaction with chiral biological targets like enzymes and receptors. The absolute configuration of this compound derivatives can dictate both their binding affinity and functional activity.
A change in stereochemistry at the C4 position can alter the orientation of the phenyl group and the fluorine atom, which may be critical for fitting into a protein's binding pocket. Non-covalent interactions, such as π-π stacking with aromatic residues or hydrogen bonding involving the fluorine atom, are highly sensitive to stereochemistry. For example, in the development of selective inhibitors of phenylethanolamine N-methyltransferase, a series of 4-fluoro-tetrahydro-1H-2-benzazapines were synthesized and evaluated, demonstrating that subtle structural changes can lead to significant differences in selectivity and potency. This underscores the principle that each stereoisomer must be considered a distinct chemical entity with a unique biological profile.
Spectroscopic and Diffraction Studies for Conformational Elucidation
Determining the precise conformation and stereochemistry of fluorinated azepanes relies on a combination of advanced analytical techniques.
NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for studying conformation in solution.
¹H NMR: The coupling constants (J-values) between protons on the azepane ring can provide information about their dihedral angles, which helps in deducing the ring's pucker.
¹⁹F NMR: As fluorine is an NMR-active nucleus, ¹⁹F NMR provides direct information about the electronic environment of the fluorine atom.
NOESY/HOESY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY
Analysis of this compound Remains Elusive Due to Lack of Specific Data
A comprehensive article detailing the conformational analysis and stereochemistry of the chemical compound this compound cannot be generated at this time due to a significant lack of publicly available empirical data. Extensive searches for specific Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography data for this exact molecule have not yielded the necessary detailed research findings required to fulfill the specified article structure.
The intended article was to focus on two key areas of structural elucidation: the application of various NMR techniques and the use of X-ray crystallography for determining the solid-state structure. However, without access to foundational experimental results such as ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, or single-crystal X-ray diffraction data, a scientifically accurate and informative analysis is not possible.
The field of conformational analysis heavily relies on such empirical data to understand the spatial arrangement of atoms in a molecule, including the preferred conformations of the seven-membered azepane ring and the orientation of the fluorine and phenyl substituents. Techniques like variable temperature NMR are crucial for studying the dynamic processes and energy barriers between different conformations, while 2D-NMR experiments are essential for unambiguously assigning signals and determining through-bond and through-space correlations.
Similarly, X-ray crystallography provides definitive proof of the solid-state conformation and the absolute configuration of chiral centers. This technique would be indispensable for accurately describing bond lengths, bond angles, and torsional angles of this compound, offering a static picture that complements the dynamic information obtained from NMR in solution.
While general principles of conformational analysis for fluorinated cyclic systems are well-established, applying these concepts to this compound without specific data would be purely speculative and would not meet the requirements of a thorough and scientifically accurate article. The creation of detailed data tables, a key component of the request, is contingent on the availability of this specific experimental information.
Therefore, until research containing the necessary spectroscopic and crystallographic data for this compound is published and made accessible, the generation of the requested in-depth article remains unfeasible.
Structure Activity Relationship Sar Studies of 4 Fluoro 4 Phenylazepane Analogues
Elucidating the Impact of Fluorine Position and Substitution Pattern on Biological Interactions
The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govconsensus.app In the context of 4-Fluoro-4-phenylazepane, the position and substitution pattern of the fluorine atom are critical determinants of its biological interactions.
The fluorine atom's high electronegativity can influence the electronic environment of the entire molecule, affecting how it interacts with its biological target. benthamscience.com For instance, a fluorine atom on the phenyl ring can modulate the acidity or basicity of nearby functional groups, which can be crucial for forming hydrogen bonds or other electrostatic interactions within a receptor's binding pocket. The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance. benthamscience.com
Research on related fluorinated benzazepine structures has shown that fluorine substitution can lead to compounds with high selectivity for their targets. For example, a series of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines were found to be selective inhibitors of phenylethanolamine N-methyltransferase. nih.gov This suggests that the fluorine atom in this compound analogues could play a key role in conferring selectivity for their intended biological targets.
The following table illustrates a hypothetical SAR study on the effect of fluorine substitution patterns on the biological activity of 4-phenylazepane (B3023610) analogues.
| Compound | Fluorine Position | Substitution Pattern | Biological Activity (IC50, nM) |
| 1a | 4- (on azepane) | Mono-fluoro | 50 |
| 1b | 2- (on phenyl) | Mono-fluoro | 75 |
| 1c | 3- (on phenyl) | Mono-fluoro | 120 |
| 1d | 4- (on phenyl) | Mono-fluoro | 60 |
| 1e | 2,4- (on phenyl) | Di-fluoro | 45 |
| 1f | 3,5- (on phenyl) | Di-fluoro | 150 |
This table is for illustrative purposes to demonstrate potential SAR trends.
Investigating the Role of the Phenyl Moiety and its Substitutions on Molecular Recognition and Target Binding
The phenyl moiety of this compound serves as a crucial anchor for molecular recognition and binding to its biological target. Substitutions on this aromatic ring can profoundly impact the compound's activity by altering its electronic properties, hydrophobicity, and steric profile.
The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical factor. mdpi.comrsc.org A substituent at the para position, for instance, might interact with a specific hydrophobic pocket in the receptor, while a substituent at the ortho position could cause steric hindrance that prevents optimal binding. A systematic exploration of different substituents at various positions is therefore essential for mapping the binding site and optimizing interactions.
A hypothetical data table below shows the effect of various phenyl ring substitutions on the binding affinity of this compound analogues.
| Compound | Substitution on Phenyl Ring | Position | Binding Affinity (Ki, nM) |
| 2a | -H | - | 100 |
| 2b | -CH3 | para | 80 |
| 2c | -OCH3 | para | 70 |
| 2d | -Cl | para | 90 |
| 2e | -NO2 | meta | 150 |
| 2f | -NH2 | ortho | 200 |
This table is for illustrative purposes to demonstrate potential SAR trends.
Systematic Modulation of Azepane Ring Substituents to Optimize Biological Potency and Selectivity
The seven-membered azepane ring is a key structural feature of many biologically active compounds. lifechemicals.com Its conformational flexibility allows it to adopt various shapes to fit into a binding pocket. lifechemicals.com Systematic modulation of substituents on the azepane ring of this compound can be a powerful strategy to optimize biological potency and selectivity.
Introducing substituents on the azepane ring can have several effects. Firstly, it can alter the ring's conformation, locking it into a more bioactive shape. Secondly, the substituents themselves can directly interact with the target protein, forming additional binding interactions that enhance affinity. The nature of the substituent (e.g., its size, polarity, and hydrogen-bonding capacity) will determine the type of interactions it can form.
For example, adding a small alkyl group could enhance hydrophobic interactions, while a hydroxyl or amino group could form new hydrogen bonds. The stereochemistry of the substituent is also crucial, as different stereoisomers can have vastly different biological activities.
The following table provides a hypothetical illustration of how systematic modulation of azepane ring substituents could impact the potency and selectivity of this compound analogues.
| Compound | Azepane Ring Substituent | Position | Potency (EC50, nM) | Selectivity (Fold) |
| 3a | -H | - | 100 | 10 |
| 3b | -CH3 | 2 | 80 | 15 |
| 3c | -OH | 3 | 50 | 30 |
| 3d | -COOH | 4 | 120 | 5 |
| 3e | -NH2 | 5 | 70 | 25 |
This table is for illustrative purposes to demonstrate potential SAR trends.
Exploration of Scaffold Hopping and Bioisosteric Replacements Strategies within Azepane Derivative Libraries
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties. nih.gov These approaches involve replacing a core part of the molecule (the scaffold) or specific functional groups with other chemical moieties that retain the desired biological activity while offering advantages in terms of potency, selectivity, pharmacokinetics, or novelty for intellectual property. rsc.orgresearchgate.net
In the context of this compound, scaffold hopping could involve replacing the azepane ring with other cyclic systems, such as piperidine (B6355638), pyrrolidine (B122466), or even bicyclic structures. cambridgemedchemconsulting.comnih.gov The goal is to find a new scaffold that maintains the key interactions with the target protein while potentially offering a better side-effect profile or improved drug-like properties.
A hypothetical example of scaffold hopping and bioisosteric replacement for this compound is presented in the table below.
| Compound | Scaffold/Bioisostere | Modification | Biological Activity (IC50, nM) |
| 4a | This compound | Parent Compound | 50 |
| 4b | 4-Fluoro-4-phenylpiperidine | Scaffold Hop (Azepane -> Piperidine) | 75 |
| 4c | 4-Fluoro-4-(pyridin-2-yl)azepane | Bioisosteric Replacement (Phenyl -> Pyridine) | 60 |
| 4d | 4-Hydroxy-4-phenylazepane | Bioisosteric Replacement (Fluoro -> Hydroxy) | 90 |
| 4e | 4-Fluoro-4-phenyl-1-azaspiro[3.3]heptane | Scaffold Hop (Azepane -> Spirocyclic system) | 40 |
This table is for illustrative purposes to demonstrate potential SAR trends.
Mechanistic Investigations and Biological Target Identification of Fluorinated Phenylazepane Scaffolds
Elucidation of Molecular Mechanisms of Action for Fluorinated Azepane Derivatives
A detailed analysis of the ligand-protein interactions of 4-Fluoro-4-phenylazepane is not possible without the identification of its specific biological targets and subsequent structural biology or molecular modeling studies. Computational techniques such as molecular docking are often employed to predict the binding modes of small molecules to protein targets, but such studies for this compound have not been published.
There is no direct evidence in the scientific literature to suggest that this compound or other fluorinated azepane derivatives interact with the Hedgehog signaling pathway. While some azepine-containing compounds have been explored as modulators of this pathway, a clear structure-activity relationship for fluorinated phenylazepanes has not been established.
Preclinical Biological Evaluation in In Vitro and In Silico Models
The preclinical assessment of fluorinated phenylazepane scaffolds has unveiled a spectrum of biological activities, underscoring their potential as versatile therapeutic agents. Investigations have primarily focused on their antimicrobial, anticancer, and neuropharmacological properties, revealing promising candidates for further development.
Assessment of Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimycobacterial)
The antimicrobial potential of azepane derivatives has been a subject of significant research interest. While specific data on this compound is not extensively available, studies on structurally related azepine compounds provide valuable insights into the antimicrobial profile of this heterocyclic system.
A study by Božinović and colleagues in 2015 detailed the synthesis and antimicrobial evaluation of a series of new pyridobenzazepine derivatives. shd.org.rs These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. One of the most active compounds, a pyridobenzazepine derivative (designated as compound 8 in the study), demonstrated a broad spectrum of antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 39 to 78 µg/mL. shd.org.rs Notably, this compound was found to be more potent than the standard antibiotic chloramphenicol (B1208) against three Gram-negative bacteria (Escherichia coli, Proteus hauseri, and Pseudomonas aeruginosa) and one Gram-positive bacterium (Micrococcus luteus ATCC 4698). shd.org.rs
In the same study, the antifungal activity of the synthesized azepines was also assessed. Two other derivatives (compounds 12 and 27 ) exhibited significant activity against Candida albicans and Saccharomyces cerevisiae, with MIC values of 156 µg/mL. shd.org.rs This level of activity was reported to be more potent than the standard antifungal agents nystatin (B1677061) and fluconazole (B54011) under the tested conditions. shd.org.rs
These findings suggest that the azepane scaffold is a promising template for the development of novel antimicrobial agents. The introduction of a fluorine atom and a phenyl group at the 4-position, as in this compound, could potentially modulate this activity, warranting further investigation.
Table 1: Antibacterial and Antifungal Activity of Selected Pyridobenzazepine Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| 8 | Escherichia coli | 39 |
| Proteus hauseri | 78 | |
| Pseudomonas aeruginosa | 78 | |
| Salmonella enterica | 78 | |
| Klebsiella pneumoniae | 78 | |
| Staphylococcus aureus | 39 | |
| Micrococcus luteus ATCC 10240 | 78 | |
| Micrococcus luteus ATCC 4698 | 39 | |
| 12 | Candida albicans | 156 |
| Saccharomyces cerevisiae | 156 | |
| Aspergillus brasiliensis | 313 | |
| 27 | Candida albicans | 156 |
| Saccharomyces cerevisiae | 156 | |
| Aspergillus brasiliensis | 313 |
Evaluation of Anticancer Potential in Cell-Based Assays
The azepane core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including those with anticancer properties. researchgate.net While direct studies on this compound are limited, research on related azepane-containing structures highlights their potential as antineoplastic agents.
A notable study by Abuo-Rahma and colleagues in 2014 reported the synthesis and anticancer evaluation of a novel series of pyrrolo[1,2-a]azepine derivatives. nih.gov These compounds were screened against a panel of human cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancer cells. Several of the synthesized derivatives demonstrated potent cytotoxic activity, with IC50 values in the nanomolar range. nih.gov
For instance, two compounds (designated as 3 and 6 in the study) were found to be more potent than the standard anticancer drug doxorubicin (B1662922) against the HepG2 cell line, with IC50 values of 4 nM and 1.6 nM, respectively, compared to 10.8 nM for doxorubicin. nih.gov Furthermore, compounds 3 and another derivative, 7 , exhibited broad-spectrum anticancer activity against all three tested cell lines, with IC50 values consistently in the low nanomolar range. nih.gov The most potent compound against the MCF7 breast cancer cell line was the 2-benzoylamino derivative 5b (IC50 of 10.7 nM), while the 2-(2-chloro-acetylamino)-pyrroloazepine derivative 6 was the most effective against the HCT116 colon cancer cell line with an IC50 value of 21.1 nM. nih.gov
These results underscore the potential of the azepane scaffold in the design of novel and potent anticancer agents. The incorporation of a 4-fluoro-4-phenyl substitution could influence the lipophilicity, metabolic stability, and target interaction of the molecule, potentially leading to enhanced or selective anticancer activity.
Table 2: Anticancer Activity of Selected Pyrrolo[1,2-a]azepine Derivatives
| Compound | HepG2 (IC50, nM) | MCF7 (IC50, nM) | HCT116 (IC50, nM) |
| 3 | 4 | 44.2 | 35.5 |
| 5b | >100 | 10.7 | >100 |
| 6 | 1.6 | 35.5 | 21.1 |
| 7 | 20.7 | 45.4 | 38.9 |
| Doxorubicin | 10.8 | 25.1 | 31.6 |
Investigation of Other Diverse Biological Activities (e.g., Antiviral, Neuropharmacological Effects)
Beyond antimicrobial and anticancer effects, the azepane scaffold has been explored for a range of other biological activities, including antiviral and neuropharmacological applications.
In the realm of antiviral research, a 2021 study by Khaybullina and colleagues investigated a series of semisynthetic triterpenoids featuring an A-ring azepano-fragment. nih.gov These compounds were evaluated for their activity against several DNA viruses. Notably, azepanobetulin (1 ), azepanouvaol (8 ), and azepano-glycyrrhetol (15 ) demonstrated high potency against human cytomegalovirus (HCMV) with EC50 values of 0.15 µM, 0.11 µM, and 0.11 µM, respectively. nih.gov The selectivity indices (SI50) for these compounds were also significant, at 115, 136, and 172, respectively, indicating a favorable therapeutic window. nih.gov
From a neuropharmacological perspective, a 2025 study by Carrel and colleagues explored the potential of a chiral bicyclic azepane scaffold. acs.orgresearchgate.netunibe.ch Their investigation identified an N-benzylated azepane derivative as a potent inhibitor of monoamine transporters, with a degree of selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), exhibiting IC50 values of less than 100 nM for both. acs.orgresearchgate.netunibe.ch This compound also showed inhibitory activity at the σ-1 receptor, with an IC50 value of approximately 110 nM. acs.orgresearchgate.netunibe.ch These findings suggest that azepane-based structures could be valuable in the development of treatments for neuropsychiatric disorders associated with monoamine dysregulation. acs.org
The diverse biological activities observed for various azepane derivatives highlight the therapeutic potential of this heterocyclic core. The specific substitution pattern of this compound, particularly the presence of the fluorine atom, could significantly influence its pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for a wide range of biological investigations.
Table 3: Antiviral Activity of Selected Azepano-Triterpenoids against HCMV
| Compound | EC50 (µM) | SI50 |
| Azepanobetulin (1 ) | 0.15 | 115 |
| Azepanouvaol (8 ) | 0.11 | 136 |
| Azepano-glycyrrhetol (15 ) | 0.11 | 172 |
Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 4 Phenylazepane
Molecular Docking Simulations for Prediction of Ligand-Target Interactions and Binding Energies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 4-Fluoro-4-phenylazepane, to the binding site of a target protein.
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The conformational space of the ligand and the binding site of the protein are explored to identify the most stable binding pose, which is typically the one with the lowest binding energy. The binding energy is a composite score that accounts for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
For this compound, molecular docking simulations could be employed to screen a library of potential biological targets to identify those with the highest binding affinity. For instance, docking studies might reveal a strong interaction with a specific G-protein coupled receptor (GPCR) or a particular enzyme, suggesting a potential therapeutic application. The predicted binding mode can elucidate key intermolecular interactions, such as a hydrogen bond between the azepane nitrogen and a serine residue in the receptor's binding pocket, or a pi-pi stacking interaction between the phenyl ring and an aromatic residue like phenylalanine.
The binding energies obtained from these simulations provide a quantitative measure of the ligand's affinity for the target. A lower binding energy generally indicates a more stable complex and, consequently, a higher binding affinity. This information is crucial for prioritizing lead compounds and guiding their optimization.
Table 1: Predicted Binding Energies of this compound with Various Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Dopamine (B1211576) Transporter | 6M18 | -9.2 | Asp79, Phe155, Ser422 |
| Serotonin Transporter | 5I6X | -8.7 | Tyr95, Ile172, Phe335 |
| Norepinephrine (B1679862) Transporter | 6OQU | -8.1 | Phe317, Val148, Tyr151 |
| Sigma-1 Receptor | 6DK1 | -10.5 | Glu172, Tyr103, Trp164 |
| Muscarinic M1 Receptor | 5CXV | -7.5 | Tyr106, Trp157, Asn382 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Conformational Landscape Exploration and Binding Pathway Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the analysis of the stability and dynamics of the ligand-protein complex.
For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation is run for a specific period, typically nanoseconds to microseconds, during which the trajectory of each atom is recorded.
Analysis of the MD trajectory can reveal important information about the stability of the binding pose. For instance, it can show whether the key interactions predicted by docking are maintained throughout the simulation. Furthermore, MD simulations can uncover alternative binding modes and conformational changes in both the ligand and the protein upon binding.
MD simulations are also instrumental in analyzing the binding pathways of a ligand. Techniques such as steered molecular dynamics (SMD) can be used to pull the ligand out of the binding pocket, providing insights into the energy barriers and intermediate states involved in the binding and unbinding processes. This information is valuable for understanding the kinetics of drug-target interactions.
Table 2: Root Mean Square Deviation (RMSD) of this compound in the Binding Pocket of the Sigma-1 Receptor over a 100 ns MD Simulation
| Time (ns) | RMSD (Å) |
|---|---|
| 0 | 0.0 |
| 10 | 1.2 |
| 20 | 1.5 |
| 30 | 1.4 |
| 40 | 1.6 |
| 50 | 1.5 |
| 60 | 1.7 |
| 70 | 1.6 |
| 80 | 1.8 |
| 90 | 1.7 |
| 100 | 1.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Azepanes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me QSAR models are built by correlating molecular descriptors—numerical representations of the physicochemical properties of molecules—with their experimentally determined biological activities.
Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. The resulting QSAR model can be used to predict the biological activity of new, untested compounds based on their molecular structure. This allows for the virtual screening of large compound libraries and the rational design of new derivatives with improved activity. For instance, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the azepane scaffold could lead to enhanced biological activity. fiveable.me
Table 3: Example of a QSAR Model for Predicting the pIC50 of Fluorinated Azepanes against the Dopamine Transporter
| Descriptor | Coefficient |
|---|---|
| LogP | 0.45 |
| Molecular Weight | -0.01 |
| Number of Hydrogen Bond Donors | -0.23 |
| Topological Polar Surface Area | -0.05 |
| (Intercept) | 5.2 |
pIC50 = 5.2 + 0.45(LogP) - 0.01(Molecular Weight) - 0.23(Number of H-Bond Donors) - 0.05(Topological Polar Surface Area)
Note: The data and equation presented in this table are hypothetical and for illustrative purposes only.
Chemical Space Exploration and In Silico Target Prediction for Novel Azepane Scaffolds
Chemical space exploration involves the systematic investigation of the vast number of possible molecules to identify novel compounds with desired properties. For novel scaffolds like azepanes, exploring the chemical space can lead to the discovery of new therapeutic agents with unique mechanisms of action. acs.orgnih.govresearchgate.netacs.orgscilit.com
Various computational methods can be used to explore the chemical space of azepane derivatives. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to generate new, synthetically accessible azepane structures with a high probability of being active.
In silico target prediction, also known as reverse docking or target fishing, is a computational approach used to identify the potential biological targets of a given compound. nih.govnih.gov For this compound, this would involve screening its structure against a large database of protein structures or pharmacophore models to identify potential binding partners. nih.govnih.gov This approach can help to elucidate the mechanism of action of a compound, identify potential off-target effects, and suggest new therapeutic indications (drug repositioning). nih.gov
Table 4: Predicted Biological Targets for this compound from an In Silico Target Prediction Screen
| Predicted Target | Prediction Score | Potential Indication |
|---|---|---|
| Sigma-1 Receptor | 0.92 | Neuropathic Pain, Neurodegenerative Diseases |
| Dopamine Transporter | 0.85 | Depression, ADHD |
| Serotonin Transporter | 0.78 | Depression, Anxiety Disorders |
| NMDA Receptor | 0.65 | Alzheimer's Disease, Epilepsy |
| Voltage-gated Sodium Channels | 0.59 | Pain, Epilepsy |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound “this compound” for the purpose of generating an article on its advanced analytical and spectroscopic characterization.
Despite employing targeted search queries for various analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—no specific experimental data or detailed research findings for "this compound" could be located.
The search results did identify studies on structurally related but distinct compounds, such as 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines and 4'-fluoro-2'-hydroxy-chalcone derivatives. Additionally, a commercial listing for the oxalate (B1200264) salt of this compound (CAS No. 1803583-19-8) was found, but this was not accompanied by any spectroscopic or chromatographic data.
Consequently, due to the absence of specific data for this compound in the available resources, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content for each specified section and subsection. The creation of data tables and a comprehensive discussion of its analytical and spectroscopic characterization cannot be fulfilled without the foundational experimental results.
Future Research Directions and Translational Perspectives for 4 Fluoro 4 Phenylazepane
Development of Innovative Synthetic Routes for Architecturally Complex and Highly Functionalized Azepanes
The seven-membered azepane ring system, while promising for exploring new chemical space, remains underrepresented in medicinal chemistry libraries compared to five- and six-membered heterocycles. nih.govmanchester.ac.uk A primary focus for future research is the development of novel and efficient synthetic strategies to access architecturally complex and highly functionalized azepanes.
Recent advancements have demonstrated the potential of dearomative ring expansion of nitroarenes to construct polysubstituted azepanes. nih.govmanchester.ac.uk This photochemical approach, which transforms a six-membered benzenoid framework into a seven-membered ring, offers a powerful tool for creating diverse azepane analogues. nih.govmanchester.ac.uk Future efforts should aim to expand the substrate scope and functional group tolerance of such methodologies.
Key areas for innovation include:
Stereoselective Syntheses: Developing enantioselective and diastereoselective methods to control the three-dimensional arrangement of substituents on the azepane core is crucial for optimizing interactions with biological targets.
Late-Stage Functionalization: Creating robust methods for introducing functional groups, including the 4-fluoro-4-phenyl motif, at later stages of the synthetic sequence would enable the rapid generation of diverse compound libraries.
Function-Oriented Synthesis: Employing synthetic strategies that prioritize the construction of biologically relevant motifs can streamline the path to novel therapeutic agents. mdpi.com
Expansion of Structure-Activity Relationship Studies through Advanced Combinatorial Chemistry and Library Synthesis
A systematic exploration of the structure-activity relationships (SAR) for 4-Fluoro-4-phenylazepane derivatives is essential to unlock their full therapeutic potential. High-throughput screening and combinatorial chemistry approaches will be instrumental in rapidly generating and evaluating large libraries of related compounds.
Future SAR studies should systematically investigate the impact of modifications at various positions of the this compound scaffold.
Table 1: Key Structural Modifications for SAR Studies
| Position of Modification | Type of Modification | Rationale |
| Phenyl Ring | Substitution with electron-donating or electron-withdrawing groups | To modulate electronic properties and potential interactions with the target. |
| Azepane Ring | Introduction of various substituents | To explore steric and conformational effects on binding and activity. |
| Nitrogen Atom | Variation of the N-substituent | To influence solubility, metabolic stability, and target engagement. |
| Fluorine Atom | Replacement with other halogens or functional groups | To probe the specific role of fluorine in the observed biological activity. |
By systematically altering these structural features, researchers can build a comprehensive understanding of the molecular determinants of activity and identify key interactions with biological targets.
Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways
While the initial biological profile of this compound may be known, a significant opportunity lies in the discovery of novel biological targets and the elucidation of previously unknown mechanisms of action. This requires a multi-pronged approach that combines computational and experimental techniques.
Target identification strategies could include:
Phenotypic Screening: Testing the compound in a variety of cell-based assays to identify unexpected biological effects.
Chemical Proteomics: Using affinity-based probes to isolate and identify the direct protein targets of the compound.
Computational Target Prediction: Employing in silico methods to predict potential binding partners based on structural similarity to known ligands.
Once novel targets are identified, further studies will be necessary to understand the mechanistic pathways through which this compound exerts its effects. This could reveal new therapeutic opportunities for a range of diseases. The identification of novel targets is a critical step in the development of new cancer therapies. indivumed.com
Integration of Advanced Computational Methods for Rational Design and Optimization of Fluorinated Azepane Compounds
Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of drug candidates. nih.gov In the context of this compound, these methods can be applied to:
Predict Binding Modes: Molecular docking and molecular dynamics simulations can provide insights into how these compounds interact with their biological targets at the atomic level.
Guide Synthetic Efforts: Computational models can be used to prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources. nih.gov
Optimize Pharmacokinetic Properties: In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties can help in the design of compounds with improved drug-like characteristics.
An integrated experimental-computational approach, where computational predictions are used to guide experimental work and experimental results are used to refine computational models, will be key to accelerating the development of potent and selective fluorinated azepane-based therapeutics. nih.gov
Strategic Exploitation of Fluorine's Unique Properties for Tailored Biological Profiles in Future Compound Design
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netresearchgate.net The unique properties of the fluorine atom can be leveraged to fine-tune the biological profile of this compound derivatives.
Table 2: Impact of Fluorine Substitution on Drug Properties
| Property | Effect of Fluorine | Rationale |
| Metabolic Stability | Increased | The carbon-fluorine bond is strong and resistant to enzymatic cleavage. |
| Binding Affinity | Enhanced | Fluorine can participate in favorable electrostatic interactions with the target protein. |
| Membrane Permeability | Improved | The lipophilicity of the molecule can be modulated by fluorine substitution. |
| pKa | Altered | The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. |
Future design efforts should strategically place fluorine atoms and other fluorine-containing groups to optimize potency, selectivity, and pharmacokinetic properties. A deeper understanding of fluorine's influence on conformation and electronic distribution will enable the rational design of next-generation this compound analogues with tailored biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
